molecular formula C17H20ClNO2 B4764059 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride

Cat. No. B4764059
M. Wt: 305.8 g/mol
InChI Key: OAISCSNUMYBWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride, also known as 6-APB, is a psychoactive drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 1993 by David E. Nichols and his team at Purdue University. The drug has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a selective serotonin receptor agonist. It binds to the serotonin transporter and inhibits its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride include increased heart rate, blood pressure, and body temperature, as well as pupil dilation and decreased appetite. The drug also produces feelings of euphoria, empathy, and sociability, as well as altered perception and sensory experiences.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride in lab experiments include its ability to selectively target serotonin receptors and its potential therapeutic applications. However, its psychoactive effects and potential for abuse make it difficult to use in clinical trials and other research studies.

Future Directions

Future research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride could focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. It could also explore its neuroprotective properties and its potential use in the treatment of Parkinson's disease. Additionally, research could be conducted to develop safer and more effective versions of the drug for clinical use.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine hydrochloride has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Parkinson's disease.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-13(15-5-3-2-4-6-15)18-12-14-7-8-16-17(11-14)20-10-9-19-16;/h2-8,11,13,18H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISCSNUMYBWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-phenylethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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